molecular formula C22H20O7 B12915662 3,4-Bis(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione CAS No. 63339-53-7

3,4-Bis(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione

Cat. No.: B12915662
CAS No.: 63339-53-7
M. Wt: 396.4 g/mol
InChI Key: QRAFHVPSNZBTJW-CKOAPEAFSA-N
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Description

3,4-Bis(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione is an organic compound characterized by its unique structure, which includes two 3,4-dimethoxybenzylidene groups attached to a dihydrofuran-2,5-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione typically involves the condensation of 3,4-dimethoxybenzaldehyde with dihydrofuran-2,5-dione under acidic or basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-Bis(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione involves its interaction with various molecular targets. For instance, its anxiolytic activity is believed to be mediated through modulation of neurotransmitter systems in the brain, similar to the action of benzodiazepines. The compound may also interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione stands out due to its unique dihydrofuran-2,5-dione core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest .

Properties

CAS No.

63339-53-7

Molecular Formula

C22H20O7

Molecular Weight

396.4 g/mol

IUPAC Name

(3E,4Z)-3,4-bis[(3,4-dimethoxyphenyl)methylidene]oxolane-2,5-dione

InChI

InChI=1S/C22H20O7/c1-25-17-7-5-13(11-19(17)27-3)9-15-16(22(24)29-21(15)23)10-14-6-8-18(26-2)20(12-14)28-4/h5-12H,1-4H3/b15-9-,16-10+

InChI Key

QRAFHVPSNZBTJW-CKOAPEAFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=C\C3=CC(=C(C=C3)OC)OC)\C(=O)OC2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=CC3=CC(=C(C=C3)OC)OC)C(=O)OC2=O)OC

Origin of Product

United States

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